REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[Cl:9][CH2:10][C:11](=O)[CH3:12]>>[Cl:9][CH2:10][C:11]1([CH3:12])[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=2[O:2]1
|
Name
|
|
Quantity
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110 g
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Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
of stirring whereupon it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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284 g (2 mol) of phosphoruspentoxide were then added in batches upon strong stirring
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Type
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CUSTOM
|
Details
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The temperature inside the reaction must not
|
Type
|
CUSTOM
|
Details
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exceed 70° C
|
Type
|
WAIT
|
Details
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The mass was then subjected to another hour
|
Type
|
CUSTOM
|
Details
|
was decanted
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Type
|
WASH
|
Details
|
the residue was washed twice with benzene whereupon the united phases
|
Type
|
CONCENTRATION
|
Details
|
were concentrated by evaporation in a rotary evaporator
|
Name
|
|
Type
|
|
Smiles
|
ClCC1(OC2=C(O1)C=CC=C2)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |